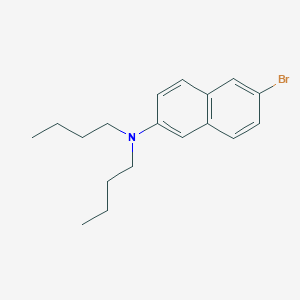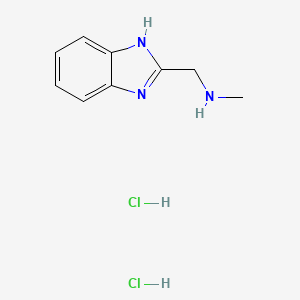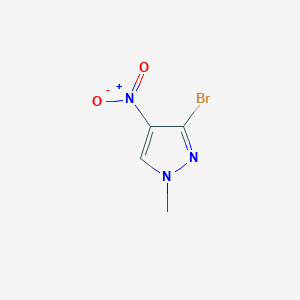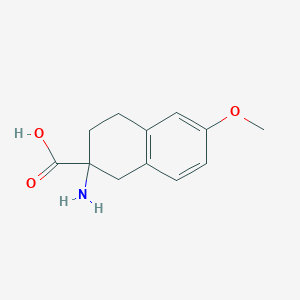![molecular formula C6H3BrN2O2 B1282476 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one CAS No. 21594-52-5](/img/structure/B1282476.png)
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
Descripción general
Descripción
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one is an organic compound with the molecular formula C6H3BrN2O2 . It is a brominated derivative of oxazolo[4,5-b]pyridin-2-one .
Synthesis Analysis
The synthesis of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one can be achieved through a one-step synthesis method . This method involves the reaction of oxazolo[4,5-b]pyridine-2(3H)-ketone with N-bromo-succinimide (NBS) in N,N-dimethyl formamide (DMF) solvent at a suitable temperature . The yield of this synthesis can be up to 92% .Molecular Structure Analysis
The molecular structure of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one is characterized by a brominated oxazolo[4,5-b]pyridin-2-one core . The InChI code for this compound is 1S/C6H3BrN2O2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H, (H,8,9,10) .Physical And Chemical Properties Analysis
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one is a solid compound . It has a molecular weight of 215.00 . The compound’s InChI key is VQPBRWIFFBIRRP-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Biochemistry Research
In biochemistry, 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one is utilized as a biochemical tool for proteomics research . Its reactive bromine atom allows for further functionalization, making it a valuable compound for studying protein interactions and functions.
Pharmacology
Pharmacologically, this compound serves as an intermediate in the synthesis of various kinases inhibitors . It’s particularly useful in the development of treatments targeting PI3, KIT, CSF-1R, and FLT3 kinases, which are implicated in numerous diseases, including cancer.
Materials Science
In materials science, the compound’s heterocyclic structure containing both oxazole and pyridine rings makes it a candidate for creating novel materials . Its potential for forming polymers or co-polymers could be explored for developing new types of plastics or coatings.
Chemical Synthesis
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one: is a versatile intermediate in organic synthesis . It can undergo various reactions, including Suzuki and Heck couplings, to produce a wide array of organic molecules, serving as a building block for complex chemical synthesis.
Analytical Chemistry
This compound can be used in analytical chemistry as a standard or reagent due to its well-defined structure and properties . It could be employed in method development for the detection and quantification of similar compounds.
Environmental Science
The environmental impact of 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one and its derivatives can be studied in terms of biodegradability and toxicity . Understanding its behavior in the environment is crucial for assessing the risks associated with its use and disposal.
Agricultural Chemistry
As a halogenated heterocycle, it may have applications in the development of new agrochemicals . Research could explore its use as a potential precursor for pesticides or herbicides.
Photochemistry
The compound’s structure suggests potential applications in photochemistry, where it could be used to study light-induced reactions or as a component in photovoltaic materials .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that this compound is an important organic synthesis intermediate used in pharmaceutical chemistry .
Mode of Action
It is known to react with various organic compounds in pharmaceutical chemistry, agricultural chemicals, photochemistry, and materials science applications .
Biochemical Pathways
It is known to be involved in the research of various kinases such as pi3, kit, csf-1r, and flt3 .
Result of Action
It is known to be used in the research of various diseases and conditions, indicating its potential therapeutic effects .
Action Environment
It is known that the synthesis of this compound is gentle, with low production cost, high yield, and is safe for storage and production processes .
Propiedades
IUPAC Name |
6-bromo-3H-[1,3]oxazolo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O2/c7-3-1-4-5(8-2-3)9-6(10)11-4/h1-2H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPBRWIFFBIRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1OC(=O)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545057 | |
| Record name | 6-Bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one | |
CAS RN |
21594-52-5 | |
| Record name | 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21594-52-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-3H-oxazolo(4,5-b)pyridin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021594525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo[1,3]oxazolo[4,5-b]pyridin-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.201.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1282408.png)
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B1282412.png)





